Retinyl acetate

Catalog No.
S568343
CAS No.
127-47-9
M.F
C22H32O2
M. Wt
328.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Retinyl acetate

CAS Number

127-47-9

Product Name

Retinyl acetate

IUPAC Name

[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate

Molecular Formula

C22H32O2

Molecular Weight

328.5 g/mol

InChI

InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9-,18-14+

InChI Key

QGNJRVVDBSJHIZ-AQDFTDIISA-N

Synonyms

9-cis-retinyl acetate, all-trans-retinyl acetate, Dagravit A Forte, Dif Vitamin A Masivo, QLT091001, RetiNit, retinol acetate, retinol acetate, (9,13-cis)-isomer, retinyl acetate, vitamin A acetate, Vitamin A Dispersa, Vitamin-A-Saar

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\COC(=O)C)\C)/C

Vitamin A Deficiency Research

Retinyl acetate supplements are a crucial tool in research aimed at understanding and treating vitamin A deficiency (VAD). VAD affects millions globally, particularly children in developing countries. Studies utilize retinyl acetate to:

  • Induce controlled VAD models in animals: Researchers utilize controlled doses of retinyl acetate to induce varying degrees of VAD in animals like rats or mice. This allows them to study the consequences of the deficiency on various bodily functions, like vision, immunity, and reproduction [Source: National Institutes of Health, ].
  • Evaluate the effectiveness of interventions: By supplementing VAD models with retinyl acetate and monitoring their response, researchers can assess the effectiveness of different interventions, such as dietary modifications or new fortified food products, in combating VAD [Source: World Health Organization, ].

Cancer Research

While early research suggested potential benefits of retinyl acetate in preventing cancer, later studies yielded conflicting results. Currently, research on retinyl acetate in cancer focuses on:

  • Understanding its role in carcinogenesis: Some studies suggest retinyl acetate might act as a co-carcinogen, meaning it could enhance the effects of other cancer-causing agents under specific conditions [Source: National Library of Medicine, ]. Further research is needed to confirm this connection and understand the specific mechanisms involved.
  • Investigating potential interactions with other therapies: Some research explores how retinyl acetate might interact with other cancer treatments, aiming to identify potential synergies or adverse effects [Source: National Library of Medicine, ].

Skin Research

Retinyl acetate, when converted to retinoic acid in the body, plays a vital role in skin health. Studies investigate its potential in:

  • Understanding skin aging: Research explores how retinyl acetate influences skin cell turnover, collagen production, and other processes relevant to aging [Source: National Library of Medicine, ].
  • Developing topical treatments: Studies evaluate the efficacy and safety of retinyl acetate in topical formulations for treating conditions like acne, wrinkles, and hyperpigmentation [Source: National Library of Medicine, ].

Retinyl acetate, also known as retinol acetate or vitamin A acetate, is a natural ester of retinol, which is a form of vitamin A. Its chemical formula is C22H32O2, and it plays a crucial role in various biological processes, including vision, immune function, and cellular communication. Retinyl acetate is recognized for its potential antineoplastic (anti-cancer) and chemopreventive activities, making it significant in both dietary and therapeutic contexts .

Once ingested, retinyl acetate is hydrolyzed in the intestines to release retinol. Retinol binds to specific receptors in the body, regulating gene expression and influencing various biological processes []. For instance, it plays a vital role in vision by being a precursor to retinal, a molecule essential for light detection in the eye [].

While generally safe in recommended amounts, excessive intake of retinyl acetate can lead to vitamin A toxicity. Symptoms may include headache, nausea, vomiting, birth defects (in pregnant women), and liver damage [].

That can alter its structure and function. Key reactions include:

  • Thermal Degradation: Under intense heat, retinyl acetate can decompose into volatile and non-volatile products. The decomposition involves cleavage of the conjugated double bonds typical of carotenoids, leading to the formation of smaller molecules such as toluene and m-xylene .
  • Photoisomerization: Exposure to light can induce isomerization from the trans-form to the cis-form of carotenoids, affecting their biological activity .
  • Oxidation: Retinyl acetate is susceptible to oxidation when exposed to light or pro-oxidant metals, resulting in the formation of reactive intermediates that can further degrade the compound .

Retinyl acetate exhibits several biological activities:

  • Antineoplastic Properties: It has shown potential in inhibiting cancer cell proliferation and promoting apoptosis in certain cancer types .
  • Chemopreventive Effects: Retinyl acetate may help prevent cancer by modulating cellular signaling pathways involved in growth and differentiation .
  • Vitamin A Functionality: As a form of vitamin A, it is essential for maintaining healthy vision, skin integrity, and immune responses. Its deficiency can lead to various health issues, including vision impairment and increased susceptibility to infections .

Retinyl acetate can be synthesized through several methods:

  • Esterification: The most common method involves the reaction of retinol with acetic anhydride or acetic acid in the presence of an acid catalyst. This process forms retinyl acetate while releasing water.
    text
    Retinol + Acetic Anhydride → Retinyl Acetate + Water
  • Chemical Modification: Retinol can also be chemically modified using other reagents under controlled conditions to produce retinyl acetate with specific characteristics.
  • Biotransformation: Certain microorganisms can convert retinol into retinyl acetate through enzymatic processes, offering a more sustainable approach to synthesis.

Retinyl acetate has diverse applications:

  • Nutritional Supplements: It is used as a dietary supplement for its vitamin A content.
  • Cosmetics: Commonly found in skincare products for its anti-aging properties and ability to promote skin cell turnover.
  • Pharmaceuticals: Utilized in formulations aimed at treating skin disorders and certain cancers due to its biological activity .

Research on interaction studies involving retinyl acetate has revealed:

  • Reactivity with Oxidizing Agents: Retinyl acetate can react with oxidizing agents leading to degradation products that may lose biological efficacy .
  • Complex Formation: It has been shown to form complexes with iodine under specific conditions, which may influence its stability and reactivity .

Retinyl acetate shares similarities with other compounds derived from vitamin A. Below is a comparison highlighting its uniqueness:

CompoundStructureUnique Properties
RetinolC20H30OPrimary alcohol form of vitamin A; essential for vision.
Retinyl palmitateC36H60O2Esterified form with palmitic acid; used in cosmetics for stability.
Retinoic acidC20H28O2Active metabolite; regulates gene expression but less stable than esters.

Uniqueness of Retinyl Acetate:

  • Retinyl acetate combines the properties of both retinol and fatty acids, providing stability while retaining biological activity.
  • It serves as an effective source of vitamin A that can be easily absorbed by the body compared to other forms like retinoic acid.

Physical Description

Solid

XLogP3

6.3

Hydrogen Bond Acceptor Count

2

Exact Mass

328.240230259 g/mol

Monoisotopic Mass

328.240230259 g/mol

Heavy Atom Count

24

Appearance

Assay:≥98%A crystalline solid

Melting Point

57 - 58 °C

UNII

2K3YP54BYU

GHS Hazard Statements

Aggregated GHS information provided by 347 companies from 21 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 347 companies. For more detailed information, please visit ECHA C&L website;
Of the 20 notification(s) provided by 346 of 347 companies with hazard statement code(s):;
H315 (69.08%): Causes skin irritation [Warning Skin corrosion/irritation];
H360 (56.36%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (43.06%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H413 (61.56%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Retinyl Acetate is a naturally-occurring fatty acid ester form of retinol (vitamin A) with potential antineoplastic and chemopreventive activities. Retinyl acetate binds to and activates retinoid receptors, inducing cell differentiation and decreasing cell proliferation. This agent also inhibits carcinogen-induced neoplastic transformation in some cancer cell types and exhibits immunomodulatory properties. (NCI04)

MeSH Pharmacological Classification

Adjuvants, Immunologic

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Retinoic acid receptor (RAR)
NR1B (RAR) [HSA:5914 5915 5916] [KO:K08527 K08528 K08529]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

64536-04-5
127-47-9
34356-31-5

Wikipedia

Retinyl_acetate

Use Classification

Cosmetics -> Skin conditioning

General Manufacturing Information

Retinol, acetate: ACTIVE

Dates

Modify: 2023-09-18

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